2,5-Bishydroxymethyl tetrahydrofuran diacetate
Overview
Description
2,5-Bishydroxymethyl tetrahydrofuran diacetate is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of two hydroxymethyl groups and two acetate groups attached to the tetrahydrofuran ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is the conversion of biomass into a spectrum of marketable products and fuels . It is a key molecule derived from biomass characterized by remarkable potential as a platform chemical .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The hydrogenation of 5-Hydroxymethylfurfural (HMF) in ethanol can be selectively addressed towards 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) by properly tuning the reaction conditions . This interaction results in the highest yields of 80 and 93 mol%, respectively .
Biochemical Pathways
The affected biochemical pathway involves the conversion of 5-Hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) via selective hydrogenation of the carbonyl group on HMF . This process is part of the larger biorefinery process where biomass is converted into a spectrum of marketable products and fuels .
Pharmacokinetics
It is known to be soluble in dichloromethane and ethyl acetate , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the production of 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), depending on the reaction conditions .
Action Environment
The action of this compound is influenced by environmental factors such as reaction conditions and the presence of a catalyst. For instance, the hydrogenation of HMF in ethanol can be selectively addressed towards BHMF or BHMTHF by properly tuning the reaction conditions in the presence of the same commercial catalyst (Ru/C) .
Biochemical Analysis
Biochemical Properties
2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is a significant biomass-derived platform chemical . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is produced with high selectivity through the selective hydrogenation of 5-hydroxymethylfurfural . This process involves complex interactions with catalysts such as platinum loaded onto a graphene-like shell .
Cellular Effects
It is known that this compound plays a crucial role in the development of biodegradable materials from biomass , which suggests that it may influence cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the selective hydrogenation of 5-hydroxymethylfurfural, it interacts with a catalyst consisting of platinum loaded onto a graphene-like shell . This interaction leads to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that this compound is a key component in the development of biodegradable materials from biomass , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given its role in the development of biodegradable materials from biomass , it is likely that it may have threshold effects and potentially toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced through the selective hydrogenation of 5-hydroxymethylfurfural , a process that involves various enzymes and cofactors. This process may also affect metabolic flux or metabolite levels.
Transport and Distribution
Given its role in the development of biodegradable materials from biomass , it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
Given its role in the development of biodegradable materials from biomass , it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bishydroxymethyl tetrahydrofuran diacetate typically involves the acetylation of 2,5-bishydroxymethyl tetrahydrofuran. The process can be summarized as follows:
Starting Material: 2,5-Bishydroxymethyl tetrahydrofuran.
Reagents: Acetic anhydride and a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-80°C, for several hours.
Product Isolation: The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bishydroxymethyl tetrahydrofuran diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetate groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,5-bisformyl tetrahydrofuran or 2,5-biscarboxy tetrahydrofuran.
Reduction: Formation of 2,5-bishydroxymethyl tetrahydrofuran.
Substitution: Formation of 2,5-bis(aminomethyl) tetrahydrofuran or 2,5-bis(thiomethyl) tetrahydrofuran.
Scientific Research Applications
2,5-Bishydroxymethyl tetrahydrofuran diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including biodegradable polymers and resins.
Comparison with Similar Compounds
2,5-Bishydroxymethyl tetrahydrofuran diacetate can be compared with other similar compounds, such as:
2,5-Bishydroxymethyl tetrahydrofuran: Lacks the acetate groups, making it less reactive in certain substitution reactions.
2,5-Bisformyl tetrahydrofuran: Contains formyl groups instead of hydroxymethyl groups, leading to different reactivity and applications.
2,5-Biscarboxy tetrahydrofuran: Contains carboxylic acid groups, which can form esters and amides, expanding its utility in polymer chemistry.
The uniqueness of this compound lies in its dual hydroxymethyl and acetate functionalities, which provide a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
[5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOWWAMUSQKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC(O1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285157 | |
Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-62-2 | |
Record name | NSC40742 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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